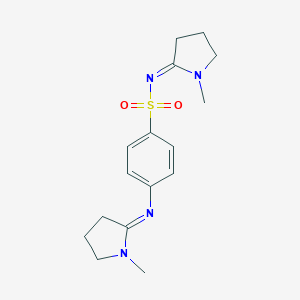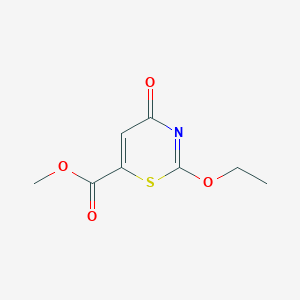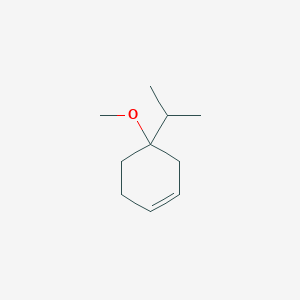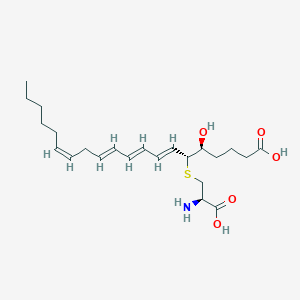
N-Methyltacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyltacrine is a synthetic compound that belongs to the family of acetylcholinesterase inhibitors. It was first synthesized in the early 1990s and has since gained attention as a potential therapeutic agent for Alzheimer's disease. However, its application in scientific research goes beyond its potential therapeutic properties.
Mécanisme D'action
N-Methyltacrine inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the concentration of acetylcholine in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which may improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects
N-Methyltacrine has been shown to increase the concentration of acetylcholine in the synapse, which enhances cholinergic neurotransmission. This may improve cognitive function in Alzheimer's disease patients. In addition, N-Methyltacrine has been shown to inhibit the activity of butyrylcholinesterase, another enzyme that breaks down acetylcholine. This may further increase the concentration of acetylcholine in the synapse and enhance cholinergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyltacrine is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and has been shown to increase the concentration of acetylcholine in the synapse. However, N-Methyltacrine has limitations in terms of its specificity. It inhibits both acetylcholinesterase and butyrylcholinesterase, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-Methyltacrine. One area of interest is the development of more specific acetylcholinesterase inhibitors. This may help to reduce the side effects associated with non-specific inhibition of cholinesterases. Another area of interest is the investigation of the role of acetylcholine in other physiological processes, such as cardiovascular function and inflammation. Finally, the potential therapeutic properties of N-Methyltacrine in other neurological disorders, such as Parkinson's disease, should be explored.
Méthodes De Synthèse
The synthesis of N-Methyltacrine involves the reaction of 9-aminoacridine with N-methyl-4-piperidone. The reaction yields N-Methyltacrine as a yellow solid with a melting point of 250-251°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Applications De Recherche Scientifique
N-Methyltacrine has been studied extensively for its potential therapeutic properties in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, N-Methyltacrine increases the availability of acetylcholine, which may improve cognitive function in Alzheimer's disease patients.
In addition to its potential therapeutic properties, N-Methyltacrine has been used in scientific research to study the role of acetylcholine in various physiological processes. For example, it has been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholine in the regulation of blood pressure.
Propriétés
Numéro CAS |
136297-33-1 |
|---|---|
Nom du produit |
N-Methyltacrine |
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
N-(111C)methyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)/i1-1 |
Clé InChI |
OBXGPCSAPSCKID-BJUDXGSMSA-N |
SMILES isomérique |
[11CH3]NC1=C2CCCCC2=NC3=CC=CC=C31 |
SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 |
SMILES canonique |
CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Synonymes |
1,2,3,4-tetrahydro-9-methylaminoacridine methyl-tacrine MTHA-N N-methyl-THA N-methyltacrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)






![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)